Regioisomeric Differentiation: 4-Position Substitution Confers Superior Cytotoxic Potency in FASN-Targeting Cyclohexylamine Series
In the FASN thioesterase inhibitor series by Lupien et al. (2019), cyclohexylamine derivatives with substitution at the 4-position (the same connectivity as the target compound) achieved IC₅₀ values of 7–24 μM against MCF-7 breast cancer cells, with the trans-4-tert-butylcyclohexylamine diastereomer (compound 41) showing IC₅₀ ~14–18 μM and 98% plasma stability [1]. While 2-[4-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol itself was not directly tested, the SAR trend within the benzylamine sub-series showed that alkyl substitution at the 4-position (compounds 34–36) markedly improved cytotoxicity compared to unsubstituted or 2-substituted benzylamine counterparts [1]. In contrast, the 2-position isomer (2-[2-(benzyl-ethyl-amino)-cyclohexylamino]-ethanol, CAS 1353954-81-0) has no published cytotoxicity or target engagement data in any peer-reviewed literature, making its potency in FASN or σ₁ receptor contexts entirely uncharacterized .
| Evidence Dimension | Cytotoxicity (MCF-7 BC cells) and plasma stability for 4-substituted vs. 2-substituted cyclohexylamine derivatives |
|---|---|
| Target Compound Data | No direct data available; compound serves as a 4-substituted analog within a series where 4-substitution yields IC₅₀ 7–24 μM and plasma stability up to 98% for optimized diastereomers (compound 41) [1] |
| Comparator Or Baseline | 2-position isomer (CAS 1353954-81-0): no cytotoxicity or stability data published; predicted pKa 14.78±0.10, bp 425.6±40.0 °C |
| Quantified Difference | Cannot be quantified for the specific pair; class-level trend supports 4-substitution as a determinant of sub-25 μM cytotoxicity in the FASN context |
| Conditions | MCF-7 breast cancer cell line, 72-hour continuous treatment, alamarBlue assay; mouse plasma stability at 37 °C for 1 hour [1] |
Why This Matters
Procurement of the 4-position isomer is mandatory for maintaining consistency with SAR trends linking 4-substitution to FASN-inhibitory cytotoxicity; the 2-isomer lacks any validated biological activity data and cannot be considered a functional substitute.
- [1] Lupien LE, et al. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. J Pharmacol Exp Ther. 2019;371(1):171-185. doi:10.1124/jpet.119.258947. PMCID: PMC7184194. View Source
